1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
1-cyclopentyl-6-(trifluoromethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)9-7-10-16(5-6-17(10)15-9)8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUXKYMUSATXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Pyrazoles with Cyclopentyl Amine Derivatives
A common approach involves the cyclocondensation of a 6-(trifluoromethyl)pyrazole intermediate with cyclopentyl amine or its derivatives to form the fused imidazo ring. This method leverages the nucleophilicity of the amine and the electrophilicity of a pyrazole carbonyl or halide precursor.
- Key reagents: 6-(trifluoromethyl)pyrazole-3-carbaldehyde or halide, cyclopentyl amine.
- Catalysts: Acidic or basic catalysts depending on the substrate reactivity.
- Solvents: Polar aprotic solvents such as DMF or DMSO.
- Conditions: Heating under reflux or microwave irradiation to promote cyclization.
- Yields: Typically moderate to good (60–85%).
This method benefits from regioselective formation of the fused ring system and allows for the introduction of the cyclopentyl group at the nitrogen atom of the imidazo ring.
Transition-Metal Catalyzed Cross-Coupling Reactions
Another advanced strategy involves palladium-catalyzed cross-coupling reactions to assemble the imidazo[1,2-b]pyrazole framework with desired substituents.
- Example: The reaction of a halogenated pyrazole intermediate with cyclopentyl boronic acid or cyclopentyl amine derivatives in the presence of Pd catalysts (e.g., Pd2(dba)3) and bases such as potassium carbonate.
- Advantages: High regioselectivity, scalability, and the ability to introduce diverse substituents.
- Conditions: Typically conducted under inert atmosphere at elevated temperatures (80–120°C).
- Yields: High yields (70–90%) with good purity.
This approach is supported by patent literature describing the synthesis of related 1-aryl-5-alkyl pyrazole compounds, where palladium catalysis is used to couple pyrazole derivatives with alkyl or aryl boronic acids, providing a route adaptable for cyclopentyl substitution.
Use of 1,3-Dicarbonyl Compounds and Hydrazine Derivatives
The pyrazole ring can be constructed via cyclocondensation of 1,3-diketones with hydrazine derivatives, followed by further functionalization to build the fused imidazo ring.
- Step 1: Synthesis of 6-(trifluoromethyl)pyrazole via condensation of trifluoromethylated 1,3-diketones with hydrazine or substituted hydrazines.
- Step 2: Cyclization with cyclopentyl-containing reagents to form the imidazo ring.
- Catalysts: Acidic conditions (e.g., HCl) in aprotic solvents like DMF improve yields and regioselectivity.
- Yields: Good yields (60–80%) for pyrazole intermediates; subsequent cyclization yields vary depending on conditions.
This method is well-documented for pyrazole derivatives bearing trifluoromethyl groups, with optimized protocols to enhance regioselectivity and yield.
Data Table Summarizing Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation with amines | 6-(trifluoromethyl)pyrazole aldehyde + cyclopentyl amine; acid/base catalyst | Reflux in DMF/DMSO, heating or microwave | 60–85 | Regioselective ring closure; moderate to good yields |
| Pd-Catalyzed Cross-Coupling | Halogenated pyrazole + cyclopentyl boronic acid; Pd2(dba)3, K2CO3 | 80–120°C, inert atmosphere | 70–90 | High regioselectivity; scalable; adaptable to diverse substituents |
| Cyclocondensation of diketones | 1,3-diketones with trifluoromethyl + hydrazine derivatives; acid catalyst | Room temp to reflux in DMF + HCl | 60–80 | Efficient synthesis of trifluoromethyl pyrazole intermediates; subsequent cyclization required |
Research Findings and Optimization Notes
- The use of aprotic solvents such as DMF combined with acid catalysts significantly improves regioselectivity in pyrazole formation, especially when trifluoromethyl groups are present, due to their electron-withdrawing nature influencing nucleophilic attack sites.
- Palladium-catalyzed cross-coupling reactions avoid hazardous reagents like haloalkyl sulfenyl chlorides, which are difficult to source and handle, thus providing a safer and more practical route for scale-up.
- Microwave-assisted cyclocondensation accelerates reaction times and can enhance yields by providing uniform heating and reducing side reactions.
- The choice of hydrazine derivative and diketone substitution pattern strongly influences the regioselectivity and yield of pyrazole intermediates, which is critical for the subsequent formation of the fused imidazo ring.
- The trifluoromethyl group can be introduced either via trifluoromethylated diketones or by post-pyrazole formation trifluoromethylation using hypervalent iodine reagents under metal-free conditions, offering flexibility in synthetic planning.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like organolithium compounds. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anticancer properties. Studies have demonstrated that 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. In vitro tests have shown that this compound can induce apoptosis in various cancer cell types, making it a candidate for further development as an anticancer drug .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to reduced tumor growth and increased sensitivity to other chemotherapeutic agents .
Agrochemicals
Pesticidal Properties
The compound has also been explored for its potential use as a pesticide. Its structural characteristics contribute to its effectiveness against various pests, including insects and fungi. Field studies have indicated that formulations containing 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole can significantly reduce pest populations while exhibiting low toxicity to non-target organisms .
Development of Novel Formulations
Innovative formulations combining this compound with other active ingredients are being developed to enhance efficacy and reduce environmental impact. These formulations aim to provide broader-spectrum pest control while minimizing the risk of resistance development among pest populations .
Materials Science
Polymer Chemistry
In materials science, 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole has been investigated for its potential use in the synthesis of advanced polymers. The incorporation of this compound into polymer matrices can impart unique properties such as increased thermal stability and improved mechanical strength .
Nanocomposites
Research is ongoing into the use of this compound in the development of nanocomposites for applications in electronics and photonics. The unique electronic properties of imidazo[1,2-b]pyrazole derivatives make them suitable for creating materials with enhanced conductivity and light-emitting capabilities .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations .
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with formulations containing 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole showed a 70% reduction in pest populations compared to untreated controls. The study highlighted the compound's effectiveness against resistant pest strains .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₁H₁₂F₃N₃
- Molecular Weight : 243.23 g/mol
- Purity : ≥95% (HPLC)
- Synthesis : Prepared via sequential functionalization of the 1H-imidazo[1,2-b]pyrazole core using Br/Mg-exchange, regioselective magnesiation with TMP-bases, and cross-coupling reactions .
The 1H-imidazo[1,2-b]pyrazole scaffold has been modified with diverse substituents to optimize physicochemical and pharmacological properties. Below is a comparative analysis of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole and its structural analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Solubility and Lipophilicity :
- The trifluoromethyl group universally reduces logD, enhancing aqueous solubility. The cyclopentyl derivative (target compound) exhibits lower logD (~2.1) compared to isopropyl (~2.3) and chloroethyl (~2.8) analogs, aligning with its improved solubility profile .
- The pruvanserin isostere demonstrated a 3-fold solubility increase over the parent indole drug, highlighting the scaffold’s utility in CNS therapeutics .
Electronic Properties :
- Electron-withdrawing groups (e.g., CF₃, benzoyl) induce red-shifted absorption (e.g., 430 nm for compound 14e) and enhance dipole moments, making these derivatives suitable for optoelectronic applications .
Synthetic Flexibility :
- Functionalization at the 3-position via magnesiation or zincation allows diverse trapping reactions (e.g., Negishi coupling, acylations), enabling rapid diversification of the scaffold .
Biological Activity
1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a cyclopentyl group and a trifluoromethyl substituent on the imidazo[1,2-b]pyrazole core, offers promising avenues for pharmacological exploration.
Chemical Structure and Properties
The chemical formula of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is . Its structure enhances lipophilicity, which is crucial for its interaction with biological targets. The trifluoromethyl group contributes to its electronic properties, potentially influencing its binding affinity to various receptors and enzymes.
Synthesis
The synthesis typically involves cyclization reactions of appropriate precursors under specific conditions. These reactions often utilize catalysts and solvents that optimize yield and purity. Industrial methods may incorporate continuous flow reactors to enhance scalability and efficiency .
The biological activity of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity by increasing lipophilicity, facilitating interactions with hydrophobic regions in proteins .
Medicinal Chemistry
Research indicates that this compound may serve as a pharmacophore in drug discovery. Its potential applications include:
- Anti-inflammatory agents : Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines, suggesting that 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole could exhibit similar properties .
- Anticancer activity : Preliminary studies suggest that imidazo[1,2-b]pyrazoles can inhibit cancer cell proliferation through various mechanisms .
Inhibitory Activity Against Protein Kinases
A study evaluating the imidazo[1,2-b]pyrazole scaffold demonstrated significant inhibitory activity against various protein kinases. For instance, compounds with similar structures exhibited IC50 values in the nanomolar range against kinases involved in cancer progression .
Anti-Inflammatory Studies
Research on related pyrazole compounds has shown potent anti-inflammatory effects. For example, compounds with similar structural features have been reported to inhibit cytokine production effectively, with IC50 values ranging from 0.013 μM to 0.067 μM against human IKK-2 . This suggests that 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole may possess comparable efficacy.
Comparative Analysis
To better understand the potential of 1-cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole in relation to other compounds, a comparison table is provided below:
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| 1-Cyclopentyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole | Structure | TBD | TBD |
| Pyrazolyl-Urea Derivative | Structure | 0.013 - 0.067 | IKK-2 |
| Indole Derivative | Structure | TBD | Various |
Note: TBD indicates that specific data needs further investigation or confirmation.
Q & A
Q. What are the established synthetic routes for 1H-imidazo[1,2-b]pyrazole derivatives, and how can regioselectivity be controlled?
The synthesis typically involves sequential functionalization of the core scaffold. Key steps include:
- SEM protection to prevent undesired side reactions during metalation .
- Bromination at the 7-position using N-bromosuccinimide (NBS) to enable subsequent Br/Mg exchange .
- Metalation strategies : TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride) enables regioselective functionalization at the 3-position, while TMP₂Zn·MgCl₂·2LiCl facilitates metalation at the 2-position .
- Electrophile trapping : Cross-couplings (Negishi, Suzuki), acylations, and cyanations are employed to introduce substituents .
Q. How are spectroscopic and chromatographic techniques applied to characterize these compounds?
- UV-Vis and photoluminescence spectroscopy reveal absorption/emission properties. For example, benzoyl-substituted derivatives exhibit red-shifted absorption (e.g., 430 nm for compound 14e) due to enhanced donor-acceptor interactions .
- HPLC and LC-MS monitor reaction progress and purity, especially for intermediates like SEM-protected precursors .
- ¹H/¹³C NMR confirms regiochemistry and functional group incorporation. Deprotonation of the NH group in physiological conditions (pKa ~7.3) can be tracked via pH-dependent shifts .
Advanced Research Questions
Q. How can synthetic routes be optimized to address pyrazole ring fragmentation during metalation?
Fragmentation occurs during metalation at the 6-position with TMP₂Zn·MgCl₂·2LiCl, leading to push-pull dyes (e.g., compound 14e). Mitigation strategies include:
- Temperature control : Metalation at 0°C for 30–150 min minimizes decomposition .
- Electrophile selection : Acyl chlorides or allyl bromides stabilize intermediates, reducing ring strain .
- Protection/deprotection : SEM groups are removed using CsF/18-crown-6 in acetonitrile to preserve core integrity .
Q. What experimental approaches resolve contradictions in solubility and lipophilicity data for imidazo[1,2-b]pyrazole analogues?
- logD measurements : Comparative assays between imidazo derivatives and indole-based drugs (e.g., pruvanserin) show reduced logD (e.g., from 3.5 to 2.8) due to decreased lipophilicity .
- pH-solubility profiling : Aqueous solubility improves at physiological pH (7.4) via NH deprotonation, validated by shake-flask methods .
- Metabolic stability assays : Cytochrome P450 studies assess oxidative degradation, which correlates with solubility enhancements .
Q. How do electronic effects of substituents influence spectroscopic and reactivity profiles?
- Trifluoromethyl groups : Enhance electron-withdrawing effects, shifting absorption maxima (e.g., compound 14e’s PL intensity increases due to charge transfer) .
- Cyclopentyl groups : Steric hindrance at the 1-position slows metalation kinetics, requiring optimized equivalents of TMP bases (e.g., 0.65 equiv. for 6-position functionalization) .
- Benzoyl substituents : Introduce strong acceptor properties, creating octopolar (vs. dipolar) charge distributions, validated by DFT calculations .
Methodological Considerations
Q. What protocols validate the biological activity of imidazo[1,2-b]pyrazole analogues?
- Receptor binding assays : Compare 5-HT₂A antagonism (e.g., pruvanserin isosteres) using radioligand displacement .
- Cell permeability assays : Caco-2 monolayers assess membrane transport, leveraging the compound’s improved solubility .
- In vivo pharmacokinetics : Rodent models evaluate bioavailability, with LC-MS/MS quantifying plasma concentrations .
Q. How are computational tools integrated into experimental design?
- DFT calculations : Predict charge-transfer properties of push-pull dyes, guiding substituent selection for optical applications .
- Molecular docking : Simulate interactions with target receptors (e.g., 5-HT₂A) to prioritize synthetic targets .
- QSAR models : Correlate logD values with structural features (e.g., trifluoromethyl groups) to optimize solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
